molecular formula C12H9BrFNO2 B12963600 Ethyl 4-bromo-6-fluoroquinoline-2-carboxylate

Ethyl 4-bromo-6-fluoroquinoline-2-carboxylate

Cat. No.: B12963600
M. Wt: 298.11 g/mol
InChI Key: KCRPFSDBNHLESZ-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-6-fluoroquinoline-2-carboxylate is a chemical compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The presence of bromine and fluorine atoms in the quinoline ring enhances its chemical reactivity and potential biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-bromo-6-fluoroquinoline-2-carboxylate typically involves the bromination and fluorination of quinoline derivatives. One common method involves the use of thionyl chloride and dimethylformamide (DMF) as solvents, followed by bromination and fluorination reactions . The reaction conditions often require elevated temperatures and the use of catalysts to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve microwave-assisted synthesis, which offers advantages such as reduced reaction times and higher yields. The use of recyclable catalysts and solvent-free reaction conditions are also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-6-fluoroquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    N-Bromosuccinimide (NBS): for bromination.

    Lithium fluoride (LiF): or for fluorination.

    Thionyl chloride (SOCl2): for chlorination.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Ethyl 4-bromo-6-fluoroquinoline-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 4-bromo-6-fluoroquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its binding affinity to target proteins, leading to the inhibition of enzymatic activity or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and the nature of the derivative being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl 4-bromo-6-fluoroquinoline-2-carboxylate include:

Uniqueness

This compound is unique due to the presence of both bromine and fluorine atoms in the quinoline ring, which enhances its chemical reactivity and potential biological activity. This dual substitution pattern allows for a wider range of chemical modifications and applications compared to other quinoline derivatives .

Properties

Molecular Formula

C12H9BrFNO2

Molecular Weight

298.11 g/mol

IUPAC Name

ethyl 4-bromo-6-fluoroquinoline-2-carboxylate

InChI

InChI=1S/C12H9BrFNO2/c1-2-17-12(16)11-6-9(13)8-5-7(14)3-4-10(8)15-11/h3-6H,2H2,1H3

InChI Key

KCRPFSDBNHLESZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C(C=C2)F)C(=C1)Br

Origin of Product

United States

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